7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine

Catalog No.
S15840205
CAS No.
1082040-96-7
M.F
C7H4ClFN2
M. Wt
170.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine

CAS Number

1082040-96-7

Product Name

7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

InChI

InChI=1S/C7H4ClFN2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H

InChI Key

WJMSYFAOMJNVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=C2Cl)F

7-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by the presence of a pyrrole and pyridine ring structure. Its molecular formula is C7H4ClFN2C_7H_4ClFN_2, and it has a molecular weight of approximately 170.57 g/mol. This compound features a chlorine atom at the seventh position and a fluorine atom at the fourth position of the pyrrolo ring, contributing to its unique chemical properties and reactivity.

The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure allows for diverse interactions with biological molecules, making it a subject of interest in drug discovery.

  • Substitution Reactions: The chlorine and fluorine atoms can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation: This compound can be oxidized to form derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
  • Formation of Derivatives: It serves as a precursor for synthesizing various derivatives, which can be tailored for specific applications in medicinal chemistry .

The biological activity of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine has been studied extensively:

  • Enzyme Inhibition: It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation pathways. This inhibition can potentially lead to therapeutic effects in cancer treatment .
  • Anticancer Properties: The compound demonstrates significant cytotoxicity against various cancer cell lines, inducing apoptosis and inhibiting cell migration and invasion .
  • Mechanistic Insights: The molecular mechanism involves binding to active sites on target enzymes, disrupting their function and downstream signaling pathways associated with tumor growth .

Several synthesis methods have been explored for 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine:

  • Regioselective Fluorination: Techniques such as the Balz-Schiemann reaction or lithium-halogen exchange have been utilized to introduce fluorine at specific positions on the pyrrole ring.
  • Microwave-Assisted Synthesis: This method allows for rapid synthesis under controlled conditions, enhancing yields and reducing reaction times compared to traditional methods .
  • Intermolecular Cyclization: Recent studies have explored cyclization reactions involving N-silyl intermediates to create complex derivatives with improved properties .

The applications of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine span various fields:

  • Pharmaceutical Development: Its ability to inhibit specific enzymes makes it a candidate for developing new anticancer drugs and other therapeutics targeting growth factor signaling pathways .
  • Chemical Biology: The compound is used as a tool in chemical biology to study enzyme functions and cellular processes due to its selective inhibitory properties .
  • Fluorescent Probes: It can also be modified to create fluorescent chemosensors for detecting metal ions in biological systems, showcasing its versatility beyond traditional pharmaceutical applications.

Studies on the interactions of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine with biomolecules reveal significant insights:

  • Binding Affinity: Research indicates strong binding affinity to FGFRs, which is crucial for its inhibitory effects on cancer cell proliferation.
  • Cellular Uptake: Investigations into cellular uptake mechanisms suggest that modifications to the compound can enhance its bioavailability and therapeutic efficacy in vivo .

Several compounds share structural similarities with 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine. The following table highlights these compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-1H-pyrrolo[3,2-c]pyridineLacks fluorine; contains only chlorinePotentially different biological activity
4-Fluoro-7-chloroquinolineContains quinoline structure instead of pyrroleDifferent pharmacological profile
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridineBromine substitution at the third positionMay exhibit different reactivity
5-Bromo-2-chloro-4-methylpyridineContains methyl group; different halogenAltered lipophilicity affecting bioactivity
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridineBromine instead of fluorineDifferent binding interactions

These compounds illustrate the diversity within the pyrrolo-pyridine family while emphasizing the unique attributes of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine that make it particularly valuable in research and medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.0047040 g/mol

Monoisotopic Mass

170.0047040 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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